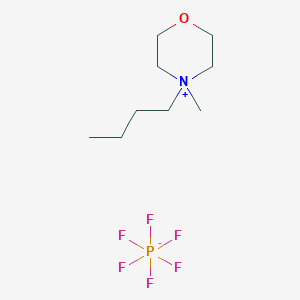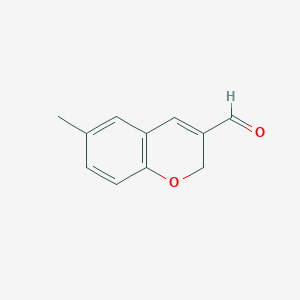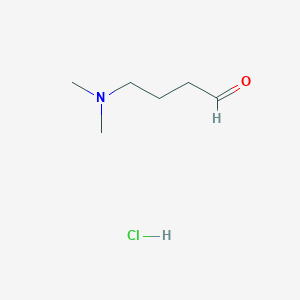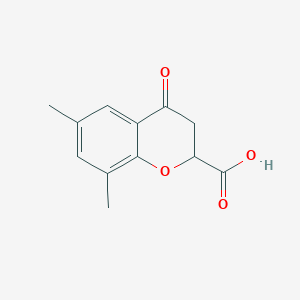![molecular formula C13H21N3O2S B12113197 (2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B12113197.png)
(2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine is a chemical compound that features a piperazine ring substituted with a 3-methylphenyl group and a sulfonyl ethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine can be achieved through a multi-step process involving the following key steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methyl group on the phenyl ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms. Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the sulfonyl group results in the corresponding sulfide derivative.
Substitution: Substitution reactions can yield various N-alkyl or N-acyl derivatives of the compound.
科学的研究の応用
(2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in studies investigating receptor binding and signal transduction pathways.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of (2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its binding affinity and selectivity for certain receptors . The sulfonyl group contributes to the compound’s solubility and stability, while the ethylamine moiety facilitates its interaction with biological targets.
類似化合物との比較
Similar Compounds
- 2-([4-(4-Bromophenyl)piperazin-1-yl]methyl)-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
(2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 3-methylphenyl group enhances its lipophilicity, while the sulfonyl ethylamine group contributes to its solubility and bioavailability. These features make it a valuable compound in the development of therapeutic agents with improved efficacy and safety profiles.
特性
分子式 |
C13H21N3O2S |
|---|---|
分子量 |
283.39 g/mol |
IUPAC名 |
2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethanamine |
InChI |
InChI=1S/C13H21N3O2S/c1-12-3-2-4-13(11-12)15-6-8-16(9-7-15)19(17,18)10-5-14/h2-4,11H,5-10,14H2,1H3 |
InChIキー |
XSZCDZFZAFIVCS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(3-Methoxyphenyl)-4-(methylamino)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide](/img/structure/B12113136.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B12113146.png)
![Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]-](/img/structure/B12113147.png)
![3-Piperidinemethanamine, 1-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B12113151.png)


![3-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12113164.png)

![3-Pyridinemethanol, 6-[2-(hydroxymethyl)phenoxy]-](/img/structure/B12113185.png)

